![molecular formula C15H16O2 B1174592 (2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(3S,4R)-4-amino-8-[(2,3-dihydroxybenzoyl)amino]-3-hydroxyoctanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxy-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanedioic acid CAS No. 153888-53-0](/img/structure/B1174592.png)

(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(3S,4R)-4-amino-8-[(2,3-dihydroxybenzoyl)amino]-3-hydroxyoctanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxy-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(3S,4R)-4-amino-8-[(2,3-dihydroxybenzoyl)amino]-3-hydroxyoctanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxy-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanedioic acid is a siderophore produced by the marine bacterium Alteromonas luteoviolacea. Siderophores are molecules that bind and transport iron in microorganisms. This compound is known for its high affinity for ferric ions (Fe(III)), making it an essential compound for iron acquisition in iron-deficient marine environments .

Preparation Methods

(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(3S,4R)-4-amino-8-[(2,3-dihydroxybenzoyl)amino]-3-hydroxyoctanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxy-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanedioic acid is typically isolated from cultures of Alteromonas luteoviolacea. The bacterium is grown in oligotrophic and coastal waters, where it produces alterobactin B as part of its natural metabolic processes the isolation process involves culturing the bacterium under controlled conditions and extracting the siderophore using various chromatographic techniques .

Chemical Reactions Analysis

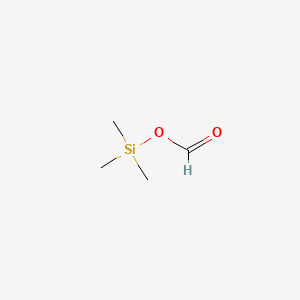

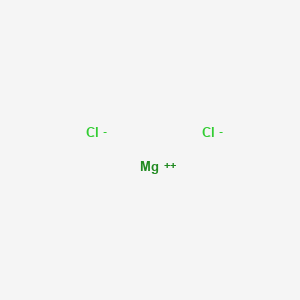

(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(3S,4R)-4-amino-8-[(2,3-dihydroxybenzoyl)amino]-3-hydroxyoctanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxy-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanedioic acid undergoes several types of chemical reactions, primarily involving its iron-binding capabilities. The compound can chelate ferric ions (Fe(III)) through its catecholate groups, forming stable complexes. This chelation process is crucial for the siderophore’s function in iron acquisition . Common reagents used in these reactions include ferric chloride (FeCl3) and other iron salts. The major product formed from these reactions is the iron-bound alterobactin B complex .

Scientific Research Applications

(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(3S,4R)-4-amino-8-[(2,3-dihydroxybenzoyl)amino]-3-hydroxyoctanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxy-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanedioic acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study iron chelation and transport mechanisms. In biology, alterobactin B is studied for its role in microbial iron acquisition and its impact on marine ecosystems . In medicine, siderophores like alterobactin B are being explored for their potential use in developing novel antibiotics and iron chelation therapies . Additionally, alterobactin B’s unique iron-binding properties make it a valuable tool for studying iron metabolism in various organisms .

Mechanism of Action

The primary mechanism of action of alterobactin B involves its ability to bind and transport ferric ions (Fe(III)). The siderophore chelates iron through its catecholate groups, forming a stable complex that can be transported into microbial cells. Once inside the cell, the iron is released from the siderophore through reduction or other biochemical processes, making it available for various metabolic functions . This iron acquisition mechanism is crucial for the survival of marine bacteria in iron-deficient environments .

Comparison with Similar Compounds

(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(3S,4R)-4-amino-8-[(2,3-dihydroxybenzoyl)amino]-3-hydroxyoctanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxy-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanedioic acid is similar to other siderophores produced by marine bacteria, such as petrobactin and desferrioxamine . alterobactin B is unique in its high affinity for ferric ions and its specific production by Alteromonas luteoviolacea . Other similar compounds include alterobactin A, which is also produced by the same bacterium and shares similar iron-binding properties . The uniqueness of alterobactin B lies in its specific structure and its role in the iron acquisition strategies of marine microorganisms .

Properties

CAS No. |

153888-53-0 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

0 |

Synonyms |

alterobactin B |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethyl-3,5-dioxa-8-thia-10-aza-4-borabicyclo[5.2.1]decane-2,6-dione](/img/structure/B1174519.png)

![5-Methyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B1174525.png)